molecular formula C10H10BrCl2O4P B079080 [2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate CAS No. 13104-21-7

[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate

Cat. No. B079080
CAS RN: 13104-21-7
M. Wt: 375.96 g/mol
InChI Key: LOOAGTDYKNUDBZ-UHFFFAOYSA-N
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Description

"[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate" is a chemical compound that has been studied in various contexts. Although there is limited specific information about this exact compound, related research offers insights into similar compounds' synthesis, molecular structure, and properties.

Synthesis Analysis

  • The synthesis of related compounds often involves reactions with bromine and other halogens. For instance, the synthesis of bromo-chloro-alkyl phosphate derivatives has been studied using raw materials like neopentyl glycol, bromine, and phosphorus oxychloride (L. Bin, 2000).

Molecular Structure Analysis

  • Crystal structure analysis of compounds like dimethyl 4-methoxy-2,3,5,6-tetrachlorophenyl phosphate has been conducted using X-ray analysis, revealing details about the spatial arrangement of molecules (M. Shi, 1999).

Chemical Reactions and Properties

  • Phosphoric acid triester glutathione alkyltransferase research shows how certain compounds containing similar phosphate groups undergo demethylation in the presence of GSH, indicating specific chemical reactivity (D. Hutson et al., 1972).

Physical Properties Analysis

  • The physical properties of similar compounds are often characterized by methods like FTIR and TG. For example, the properties of bromo-chloro-alkyl phosphate flame retardants were characterized, including yield and acid value affected by temperature and other factors (L. Bin, 2000).

Chemical Properties Analysis

  • Studies on related compounds show varied chemical behaviors. For instance, a study on the hydrolysis of methylacetoin ethyl phosphate, a similar phosphate ester, indicates significant differences in hydrolysis rates compared to dimethyl phosphate (Scott D. Taylor & R. Kluger, 1993).

Scientific Research Applications

  • It's used in the synthesis of deuterium-labelled pesticides, such as in the study "A simple and efficient synthesis of [2H10]deuterated bromfenvinphos by the Perkow reaction" (Huras, Konopski, & Zakrzewski, 2011).

  • Its derivatives show promise in controlling stable fly populations, as discussed in "Laboratory tests with promising insecticides for control of adult and larval stable flies" (Mount, Gahan, & Lofgren, 1967).

  • There's research on its biological activity against house flies, as in "Structure-activity relationship for some substituted dialkyl vinyl phosphates" (Fulde, Kroczynaski, & Malinowski, 1980).

  • It's used in analytical methods for biomonitoring organophosphate exposure, as shown in "Quantification of 16 urinary biomarkers of exposure to flame retardants, plasticizers, and organophosphate insecticides for biomonitoring studies" (Jayatilaka et al., 2019).

  • Its toxicology and metabolism have been studied, for instance in "The lethal effects of some onolophosphate insecticides on yeast Saccharomyces cerevisiae" (Ułaszewski, Kołodyński, Fekri, & Witek, 1980).

  • Research on new O, O‐dialkyl‐O‐1‐(dichlorophenyd‐2‐halogeno‐2‐carboalkoxy vinyl phosphates, including its analogs, shows its potential as an insecticide (Malinowski, Kroczyński, & Śledziński, 1983).

  • The compound is also relevant in flame retardancy studies, like in "The Synthesis and Flame Retardancy of Bromochloro-Alkyl Phosphate Flame Retardant" (Bin, 2000).

  • Its crystal and molecular structure have been analyzed, as in "Crystal and molecular structure of organophosphorus insecticides. 4. Bromophos" (Baughman & Jacobson, 1976).

  • The metabolism of the insecticide SD 8280, which is a derivative, was studied in rice plants, indicating its use in agriculture ("Metabolism of the insecticide SD 8280, 2-chloro-1-(2,4-dichlorophenyl)vinyl dimethyl phosphate," Roberts & Stoydin, 1976).

  • It's also been analyzed in the context of environmental and human exposure, as seen in "Exposure to organophosphate flame retardant chemicals in the U.S. general population: Data from the 2013-2014 National Health and Nutrition Examination Survey" (Ospina et al., 2018).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . In case of contact, immediate medical attention is required, and contaminated clothing should be removed .

properties

IUPAC Name

[2-bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrCl2O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOAGTDYKNUDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC(=CBr)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrCl2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074494
Record name Phosphoric acid, 2-bromo-1-(2,4-dichlorophenyl)ethenyl dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate

CAS RN

13104-21-7
Record name Bromfenvinphos-methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13104-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, 2-bromo-1-(2,4-dichlorophenyl)ethenyl dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphoric acid, 2-bromo-1-(2,4-dichlorophenyl)vinyl dimethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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